Heptylboronic acid
Overview
Description
Heptylboronic acid is a type of boronic acid with the molecular formula C7H17BO2 . It is used in various chemical reactions and has been studied for its potential applications in different fields .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C7H17BO2/c1-2-3-4-5-6-7-8(9)10/h9-10H,2-7H2,1H3 . It has a molecular weight of 144.02 .Chemical Reactions Analysis
Boronic acids, including this compound, have been found to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions have led to their utility in various sensing applications . Boronic acids can also be used in cross-coupling reactions .Physical and Chemical Properties Analysis
This compound has physical and chemical properties that make it useful in various applications . It is a solid at room temperature . The storage temperature is under -20C in an inert atmosphere .Scientific Research Applications
Crystal Growth in Chemistry
Heptylboronic acid, a derivative of boronic acid, plays a crucial role in crystal growth, especially in the synthesis of complex chemical compounds. For instance, boronic acid flux synthesis has been used in preparing neptunium borates and actinide boronates at low temperatures. This method is essential in studying the structural properties of these compounds and in exploring their potential applications in various fields, such as nuclear chemistry and materials science (Shuao Wang et al., 2010).
Biomedical Applications
In the biomedical field, this compound derivatives are significantly valuable. They have been used in constructing glucose-responsive materials, particularly for insulin delivery systems. These materials can respond to glucose levels, making them ideal for applications like controlled drug delivery and diabetes management. Recent advances have seen the development of various forms of these materials, such as nanogels and micelles, which have shown promise in improving the efficiency of drug delivery systems (Rujiang Ma & Linqi Shi, 2014).
Diagnostic and Therapeutic Research
This compound derivatives are also explored for their potential in diagnostic and therapeutic applications. Known for their ability to interact with carbohydrates, these derivatives are being researched for applications in glucose sensors and bio-separation. Emerging research directions focus on developing these derivatives for more versatile diagnostic and therapeutic targets, including novel approaches to disease management and detection (A. Matsumoto, K. Kataoka, & Y. Miyahara, 2014).
Material Chemistry
In material chemistry, this compound derivatives are being explored for their unique reactivity in the creation of C-B bonds. This reactivity opens up possibilities for a range of chemical transformations, contributing to the synthesis of complex molecules and advancing the field of materials chemistry. The research here focuses on understanding the properties of these compounds and leveraging them for various industrial and scientific applications (G. Stavber & Zdenko Časar, 2014).
Biochemical Research
Further, in biochemical research, the properties of this compound derivatives like phenylboronic acids are being exploited for the development of affinity chromatography techniques. These techniques are vital for the separation and purification of biomolecules, thereby playing a crucial role in biochemical research and development (S. Soundararajan et al., 1989).
Scientific Research Applications of this compound
Drug Delivery and Biomedical Applications
Polymeric Carrier for Boronic Acid-Containing Drugs : this compound derivatives are integral in the design of polymeric carriers for drug delivery, specifically for boronic acid-containing drugs. These carriers enhance pharmacokinetics and ensure targeted drug release, a crucial advancement in antitumor chemotherapy and boron neutron capture therapy (BNCT) (Kim, Suzuki, & Nagasaki, 2020).
Smart Drug Delivery System for Diabetes : Advances in smart drug delivery systems, particularly those based on phenylboronic acid (a related derivative of this compound), demonstrate their potential in diabetic therapy. These systems release insulin in response to the body's blood glucose levels, emulating the function of human islets (Huang, Wang, Yu, & Ur-Rahman, 2019).
Therapeutic Applications
- Gene Therapy for Hepatocarcinoma : Phenylboronic acid-modified polyamidoamine, a compound related to this compound, has been used as a tumor-targeting carrier for gene therapy. It demonstrates efficacy in delivering therapeutic genes to cancer cells, particularly for hepatocarcinoma treatment (Yang, Zhang, Liu, Shi, Han, & Li, 2019).
Material Science and Chemistry
- Boronic Acid Flux Synthesis and Crystal Growth : this compound plays a crucial role in boronic acid flux synthesis, aiding in the crystal growth of uranium and neptunium boronates and borates. This low-temperature route is significant for developing advanced materials in nuclear chemistry (Wang, Alekseev, Miller, Depmeier, & Albrecht‐Schmitt, 2010).
Diagnostic and Therapeutic Research
- Phenylboronic Acid-Decorated Nanoparticles : These nanoparticles, closely related to this compound, are used for tumor-targeted drug delivery. They enhance the tumor-homing activity of non-targeted nanoparticles, improving tumor accumulation and antitumor effects (Wang, Wei, Cheng, & Wang, 2016).
Mechanism of Action
Target of Action
Heptylboronic acid, like other boronic acids, is primarily used in the field of organic chemistry as a reagent in various chemical reactions . The primary targets of this compound are organic compounds that it interacts with during these reactions .
Mode of Action
This compound participates in chemical reactions as a boron-based reagent. It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it plays a crucial role in the formation of carbon-carbon bonds . In these reactions, this compound interacts with a variety of organic compounds, facilitating the coupling process through its boron atom .
Biochemical Pathways
The exact biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, this compound contributes to the formation of new carbon-carbon bonds, thereby affecting the synthesis of larger organic molecules .
Pharmacokinetics
Like other boronic acids, it is known to be only marginally stable in water, undergoing hydrolysis under certain conditions . This property could potentially impact its bioavailability in biological systems.
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds in organic compounds. This occurs during Suzuki-Miyaura cross-coupling reactions, where this compound serves as a key reagent .
Safety and Hazards
Heptylboronic acid is associated with certain safety hazards. It has been classified under GHS07 and has hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Future Directions
Boronic acids, including Heptylboronic acid, are increasingly being utilized in diverse areas of research . They have been used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . This suggests that there is a promising future for the study and application of this compound .
Properties
IUPAC Name |
heptylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17BO2/c1-2-3-4-5-6-7-8(9)10/h9-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHPHWYPXVFZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567679 | |
Record name | Heptylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28741-07-3 | |
Record name | Heptylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.